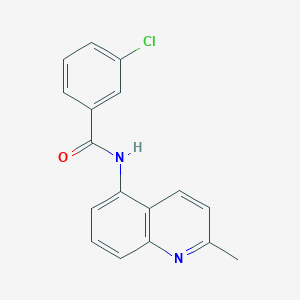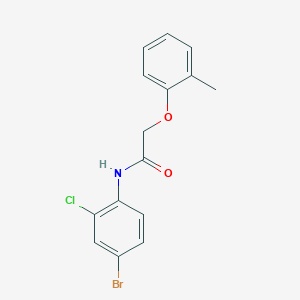
3-chloro-N-(2-methylquinolin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-methylquinolin-5-yl)benzamide, also known as CQMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CQMA is a highly potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
作用机制
3-chloro-N-(2-methylquinolin-5-yl)benzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to downstream substrates. This leads to the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, 3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to induce the degradation of CK2α, the catalytic subunit of the enzyme, by promoting its ubiquitination and proteasomal degradation.
Biochemical and Physiological Effects:
3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-chloro-N-(2-methylquinolin-5-yl)benzamide induces apoptosis, inhibits cell proliferation, and sensitizes cells to chemotherapy. In viral infections, 3-chloro-N-(2-methylquinolin-5-yl)benzamide inhibits viral replication and reduces viral load. In animal models of neurodegenerative diseases, 3-chloro-N-(2-methylquinolin-5-yl)benzamide protects against cognitive impairment and neurodegeneration. However, the effects of 3-chloro-N-(2-methylquinolin-5-yl)benzamide on normal cells and tissues are not well understood and require further investigation.
实验室实验的优点和局限性
3-chloro-N-(2-methylquinolin-5-yl)benzamide has several advantages for lab experiments such as its high potency and selectivity for CK2, its ability to induce apoptosis in cancer cells, and its potential as an antiviral agent. However, 3-chloro-N-(2-methylquinolin-5-yl)benzamide has several limitations such as its low solubility in aqueous solutions, its potential toxicity to normal cells and tissues, and its limited in vivo stability. Therefore, further optimization of 3-chloro-N-(2-methylquinolin-5-yl)benzamide and its derivatives is required to overcome these limitations and improve its efficacy and safety.
未来方向
There are several future directions for 3-chloro-N-(2-methylquinolin-5-yl)benzamide research such as the development of 3-chloro-N-(2-methylquinolin-5-yl)benzamide derivatives with improved solubility, stability, and efficacy, the investigation of 3-chloro-N-(2-methylquinolin-5-yl)benzamide's effects on normal cells and tissues, the evaluation of 3-chloro-N-(2-methylquinolin-5-yl)benzamide's potential as a therapeutic agent for various diseases, and the elucidation of the molecular mechanisms underlying 3-chloro-N-(2-methylquinolin-5-yl)benzamide's effects. In addition, the development of novel CK2 inhibitors based on the structure of 3-chloro-N-(2-methylquinolin-5-yl)benzamide could lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of 3-chloro-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride to form 2-methylquinoline-5-carbonyl chloride, which is then reacted with 3-chlorobenzamide in the presence of triethylamine to yield 3-chloro-N-(2-methylquinolin-5-yl)benzamide. The purity of the synthesized compound can be verified using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
3-chloro-N-(2-methylquinolin-5-yl)benzamide has been widely used in scientific research due to its potential applications in various areas such as cancer therapy, neurodegenerative diseases, and viral infections. CK2 is overexpressed in various types of cancer and is associated with tumor progression and drug resistance. 3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In addition, 3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to inhibit the replication of various viruses such as HIV, HCV, and SARS-CoV-2, making it a potential antiviral agent. Furthermore, 3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C17H13ClN2O |
|---|---|
分子量 |
296.7 g/mol |
IUPAC 名称 |
3-chloro-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O/c1-11-8-9-14-15(19-11)6-3-7-16(14)20-17(21)12-4-2-5-13(18)10-12/h2-10H,1H3,(H,20,21) |
InChI 键 |
JIROFWZWFNZIQU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
规范 SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)